5-(Bromomethyl)-4-chloro-2-methylpyridine
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Overview
Description
5-(Bromomethyl)-4-chloro-2-methylpyridine: is an organic compound that belongs to the pyridine family It is characterized by the presence of a bromomethyl group at the 5th position, a chlorine atom at the 4th position, and a methyl group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloro-2-methylpyridine typically involves the bromination of 4-chloro-2-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination occurs selectively at the 5th position due to the electron-withdrawing effects of the chlorine and methyl groups, which direct the bromination to the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, concentration, and reaction time. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4-chloro-2-methylpyridine: undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of the original compound.
Oxidation: The major product is the corresponding pyridine N-oxide.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
5-(Bromomethyl)-4-chloro-2-methylpyridine: has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Chemical Biology: The compound is employed in the design of molecular probes and bioactive molecules for studying biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4-chloro-2-methylpyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and biological applications .
Comparison with Similar Compounds
5-(Bromomethyl)-4-chloro-2-methylpyridine: can be compared with other similar compounds, such as:
5-(Bromomethyl)-2-chloropyridine: Lacks the methyl group at the 2nd position, resulting in different reactivity and applications.
4-Chloro-2-methylpyridine: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
5-(Chloromethyl)-4-chloro-2-methylpyridine: Contains a chloromethyl group instead of a bromomethyl group, leading to different reactivity and chemical properties.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C7H7BrClN |
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Molecular Weight |
220.49 g/mol |
IUPAC Name |
5-(bromomethyl)-4-chloro-2-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-7(9)6(3-8)4-10-5/h2,4H,3H2,1H3 |
InChI Key |
RTDPNAGUEUCFBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)CBr)Cl |
Origin of Product |
United States |
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